![molecular formula C7H6N2 B13699388 Pyrrolo[1,2-b]pyridazine CAS No. 274-55-5](/img/structure/B13699388.png)
Pyrrolo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound that features a fused ring system combining pyrrole and pyridazine rings. This compound is known for its aromaticity and the presence of two nitrogen atoms within its structure, which contributes to its unique chemical properties and reactivity. This compound has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-b]pyridazine can be synthesized through several methods, including:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate.
Condensation Reactions: Another approach involves the condensation of pyridazine derivatives with pyrrole derivatives under specific conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of this compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be carried out on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents like amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while reduction can produce dihydrothis compound derivatives .
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-b]pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Due to its fluorescent properties, this compound is used in the development of sensors, lasers, and organic light-emitting diode (OLED) screens.
Biological Research: It is used in studies related to cell signaling, gene expression, and protein interactions.
Mecanismo De Acción
The mechanism of action of pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as Janus kinases (JAKs) and other kinases involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Pyrrolo[1,2-b]cinnoline: This compound shares a similar fused ring structure but with different substituents and properties.
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness: Pyrrolo[1,2-b]pyridazine stands out due to its unique combination of pyrrole and pyridazine rings, which imparts specific chemical reactivity and biological activity.
Propiedades
Número CAS |
274-55-5 |
|---|---|
Fórmula molecular |
C7H6N2 |
Peso molecular |
118.14 g/mol |
Nombre IUPAC |
pyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-2-6-9(7)8-5-1/h1-6H |
Clave InChI |
NISJKLIMPQPAQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=CN2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


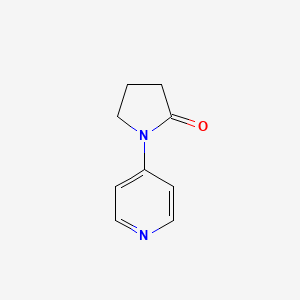
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)

![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
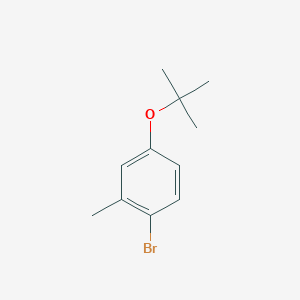
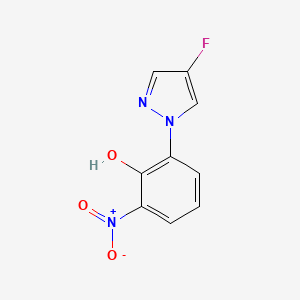

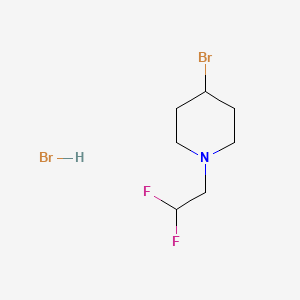
![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
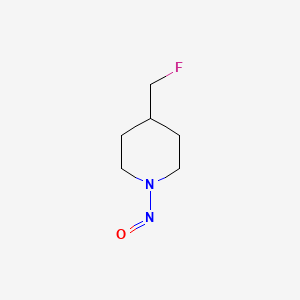
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)

